2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol
Description
Contextual Significance of Pyridine (B92270) Derivatives in Chemical Sciences
Pyridine derivatives, which are organic compounds based on a six-membered ring containing one nitrogen atom, are fundamental scaffolds in the chemical sciences. lgcstandards.com Their unique electronic properties, arising from the electronegative nitrogen atom, make them versatile building blocks in both synthetic and medicinal chemistry. The pyridine ring is a key component in numerous natural products, including essential vitamins and alkaloids. chemspider.com
In the realm of medicine, these compounds exhibit a vast spectrum of pharmacological activities. Researchers have extensively explored pyridine derivatives for their potential as antifungal, antibacterial, antioxidant, anti-inflammatory, anticonvulsant, and anticancer agents. rsc.orgpharmaffiliates.com The stability of the pyridine ring and the ability to functionalize it at various positions allow chemists to fine-tune the steric and electronic properties of molecules, making them highly adaptable for drug design. chemspider.com Beyond pharmaceuticals, pyridine derivatives are crucial in the development of chemosensors, which can detect specific ions and molecules, and as ligands in coordination chemistry and catalysis. rsc.orgchemicalbook.com
Historical Perspective of Research on Hydroxymethylated Pyridines
The introduction of hydroxymethyl groups (–CH₂OH) to pyridine rings is a critical functionalization that enhances their utility, particularly by providing a reactive handle for further chemical transformations. Historically, the synthesis of hydroxymethylated pyridines presented challenges, but recent decades have seen the development of sophisticated methodologies to achieve this transformation with greater efficiency and selectivity.
Modern synthetic strategies have moved towards more direct and elegant solutions. For instance, photoredox catalysis has emerged as a powerful tool for the direct synthesis of 2-hydroxymethylated pyridines from readily available pyridine N-oxides. researchgate.net Furthermore, transition metal catalysis, employing elements like ruthenium and iridium, has enabled the reductive hydroxymethylation of pyridines. sigmaaldrich.comnist.gov These advanced methods often utilize simple and inexpensive carbon sources like formaldehyde (B43269) or paraformaldehyde, which can act as both a hydride donor and an electrophile in the reaction. sigmaaldrich.comsigmaaldrich.com This evolution in synthetic techniques highlights a persistent interest in accessing these valuable, functionalized heterocyclic building blocks for broader applications in chemical synthesis. nih.gov
Structural Framework of 2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol: A Foundation for Investigation
The compound this compound possesses a unique and functionally rich molecular architecture. Its structure consists of a central pyridine ring substituted at the 2- and 3-positions with an ethanol (B145695) group and a hydroxymethyl group, respectively. This specific arrangement of functional groups provides a platform for diverse chemical behavior and potential applications.
The core of the molecule is the pyridine ring, whose nitrogen atom imparts a degree of electron-withdrawing character and provides a site for protonation or coordination with metal ions. The two substituents are positioned adjacent to each other, which can lead to significant steric interactions that influence the molecule's preferred conformation.
The molecule features two distinct hydroxyl groups: a primary alcohol in the hydroxymethyl substituent at the 3-position (–CH₂OH) and a secondary alcohol in the ethanol substituent at the 2-position (–CH(OH)CH₃), based on the IUPAC name 1-[3-(hydroxymethyl)pyridin-2-yl]ethanol. nih.gov These two hydroxyl groups can exhibit different reactivities in chemical transformations. The presence of two hydroxyl groups and the pyridine nitrogen makes the compound a potential tridentate ligand, capable of coordinating with metal centers in three locations. Furthermore, the proximity of the two alcohol groups allows for the possibility of intramolecular hydrogen bonding, which can affect the compound's physical properties and conformational dynamics.
The physicochemical properties of this compound, as computed by various models, are summarized in the table below, providing a quantitative basis for its scientific profile.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₁NO₂ | nih.gov |
| Molecular Weight | 153.18 g/mol | nih.gov |
| XLogP3-AA (Lipophilicity) | -0.5 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Exact Mass | 153.078978594 Da | nih.gov |
| Topological Polar Surface Area | 53.4 Ų | nih.gov |
Structure
3D Structure
Properties
CAS No. |
1240725-48-7 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C8H11NO2/c10-5-3-8-7(6-11)2-1-4-9-8/h1-2,4,10-11H,3,5-6H2 |
InChI Key |
ZOJTZLYHVUFTAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CCO)CO |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 2 3 Hydroxymethyl Pyridin 2 Yl Ethanol
Reaction Pathways Involving the Hydroxyl Group
The two hydroxyl groups in 2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol, one primary and one secondary, are key sites for chemical modification. Their reactivity is subject to steric hindrance and the electronic influence of the pyridine (B92270) ring.
Oxidation Reactions
The oxidation of this compound can proceed in a stepwise manner, potentially leading to the corresponding aldehyde, carboxylic acid, or ketone derivatives. The selective oxidation of either the primary or secondary alcohol is a significant aspect of its chemistry. Generally, primary alcohols are more susceptible to oxidation than secondary alcohols.
Mild oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), are often employed for the selective oxidation of primary alcohols to aldehydes. In the case of this compound, treatment with such reagents would be expected to preferentially oxidize the hydroxymethyl group at the 3-position to an aldehyde, yielding 2-(2-hydroxyethyl)pyridine-3-carbaldehyde. Further oxidation of the aldehyde to a carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or by employing a two-step process, for instance, via the corresponding cyanohydrin followed by hydrolysis.
The secondary alcohol at the ethanol (B145695) substituent is more resistant to oxidation. However, under more forcing conditions or with specific oxidizing agents, it can be converted to a ketone. For example, treatment with a strong oxidant like chromic acid (H₂CrO₄) could potentially lead to the formation of 2-(3-(hydroxymethyl)pyridin-2-yl)acetic acid or further oxidized products.
A study on the photoelectrocatalytic oxidation of 3-pyridinemethanol (B1662793) has demonstrated its conversion to 3-pyridinemethanal and nicotinic acid (Vitamin B3), suggesting that similar transformations are feasible for the hydroxymethyl group on the target molecule. rsc.org
| Reactant | Reagent(s) | Major Product | Reaction Type |
|---|---|---|---|
| This compound | Pyridinium chlorochromate (PCC) | 2-(2-Hydroxyethyl)pyridine-3-carbaldehyde | Selective Oxidation of Primary Alcohol |
| This compound | Potassium permanganate (KMnO₄) | 2-(2-Hydroxyethyl)nicotinic acid | Oxidation of Primary Alcohol to Carboxylic Acid |
| This compound | Chromic acid (H₂CrO₄) | 2-(3-Formylpyridin-2-yl)acetic acid | Oxidation of Both Hydroxyl Groups |
Esterification and Etherification Mechanisms
Esterification of the hydroxyl groups in this compound can be achieved by reaction with carboxylic acids, acid chlorides, or acid anhydrides. The primary hydroxyl group is generally more reactive towards esterification than the sterically more hindered secondary hydroxyl group. This difference in reactivity allows for selective mono-esterification at the primary position under controlled conditions. For instance, reaction with one equivalent of acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would likely yield 3-(acetoxymethyl)-2-(2-hydroxyethyl)pyridine. To achieve di-esterification, an excess of the acylating agent and more forcing conditions would be required.
Etherification, the formation of an ether linkage, can be accomplished via Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Similar to esterification, the primary hydroxyl group is expected to be more reactive. Selective mono-alkylation at the primary hydroxyl group can be achieved by using a stoichiometric amount of base and alkylating agent.
Intramolecular etherification is also a possibility. Treatment of this compound with a strong acid could lead to dehydration and the formation of a cyclic ether, specifically a derivative of furopyridine.
| Reactant | Reagent(s) | Major Product | Reaction Type |
|---|---|---|---|
| This compound | Acetyl chloride (1 eq.), Triethylamine | 3-(Acetoxymethyl)-2-(2-hydroxyethyl)pyridine | Selective Mono-esterification |
| This compound | Sodium hydride (1 eq.), Methyl iodide (1 eq.) | 2-(3-(Methoxymethyl)pyridin-2-yl)ethanol | Selective Mono-etherification |
| This compound | Concentrated H₂SO₄, Heat | 4,7-Dihydrofuro[2,3-b]pyridine | Intramolecular Etherification (Dehydration) |
Substitution Reactions at the Hydroxyl Moiety
The hydroxyl groups are poor leaving groups for nucleophilic substitution reactions. Therefore, they typically require activation to be displaced by a nucleophile. A common method for this activation is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate. Reaction of this compound with tosyl chloride (TsCl) in the presence of pyridine would lead to the formation of the corresponding tosylate(s). Again, the primary hydroxyl group is expected to react preferentially.
Once converted to a good leaving group, the tosylate can be displaced by a variety of nucleophiles. For example, reaction with sodium cyanide would introduce a cyano group, while reaction with sodium azide (B81097) would yield an azido (B1232118) derivative. These reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of configuration at the stereocenter if the secondary alcohol is involved.
Reactivity of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it a site for protonation, alkylation, and oxidation. The presence of the electron-donating hydroxymethyl and ethanol substituents is expected to increase the electron density on the pyridine ring, thereby enhancing the basicity and nucleophilicity of the nitrogen atom compared to unsubstituted pyridine.
Protonation and Acid-Base Behavior
The pyridine nitrogen in this compound is basic and will be protonated in the presence of an acid to form a pyridinium salt. The pKa of the conjugate acid of pyridine is approximately 5.2. wikipedia.org The electron-donating nature of the alkyl alcohol substituents on the target molecule is expected to increase the basicity of the pyridine nitrogen, resulting in a slightly higher pKa for its conjugate acid. The acid-base properties of such molecules are crucial as they influence their solubility and biological activity. nih.gov
N-Alkylation and N-Oxidation Studies
The nucleophilic pyridine nitrogen can react with alkyl halides to form quaternary pyridinium salts in a process known as N-alkylation. wikipedia.org For example, reaction with methyl iodide would yield N-methyl-2-(3-(hydroxymethyl)pyridin-2-yl)ethanol-1-ium iodide. The presence of the hydroxyl groups could potentially interfere with this reaction if a strong base is used, which could lead to deprotonation of the hydroxyls. However, under neutral or slightly acidic conditions, N-alkylation should proceed readily.
N-oxidation of the pyridine nitrogen can be achieved using oxidizing agents such as hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). This reaction forms the corresponding pyridine-N-oxide. wikipedia.org The resulting N-oxide can then be used in further synthetic transformations. For instance, pyridine-N-oxides can facilitate electrophilic substitution at the C2 and C4 positions of the pyridine ring. A study on the visible light-induced hydroxymethylation of pyridine N-oxides provides a pathway for the synthesis of 2-hydroxymethyl-substituted pyridines, which is relevant to the functionalization of the parent molecule. acs.orgacs.org
| Reactant | Reagent(s) | Major Product | Reaction Type |
|---|---|---|---|
| This compound | Hydrochloric acid (HCl) | This compound-1-ium chloride | Protonation |
| This compound | Methyl iodide (CH₃I) | N-Methyl-2-(3-(hydroxymethyl)pyridin-2-yl)ethanol-1-ium iodide | N-Alkylation |
| This compound | m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide | N-Oxidation |
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The reactivity of the pyridine ring in this compound towards aromatic substitution is dictated by the inherent electron-deficient nature of the pyridine nucleus and the electronic effects of the hydroxymethyl and hydroxyethyl (B10761427) substituents.
Electrophilic Aromatic Substitution (EAS):
The pyridine ring is notoriously deactivated towards electrophilic aromatic substitution compared to benzene (B151609), a consequence of the electron-withdrawing inductive effect of the nitrogen atom. This deactivation is further exacerbated in acidic conditions, typical for many EAS reactions, where the nitrogen atom becomes protonated, forming a pyridinium ion and significantly increasing its electron-withdrawing capacity.
The substituents on the ring, a hydroxymethyl group at the 3-position and a hydroxyethyl group at the 2-position, will influence the regioselectivity of any potential electrophilic attack. Both the hydroxymethyl (-CH₂OH) and hydroxyethyl (-CH₂CH₂OH) groups are generally considered to be weakly activating or deactivating via induction, but can participate in resonance, which is a key factor in directing incoming electrophiles.
Considering the electronic properties, the pyridine nitrogen strongly deactivates the ortho (2- and 6-) and para (4-) positions towards electrophilic attack. Therefore, electrophilic substitution on the parent pyridine ring typically occurs at the meta (3- and 5-) positions. In the case of this compound, the existing substitution pattern leaves the C4, C5, and C6 positions available for substitution.
Predicted Reactivity and Regioselectivity: Based on the strong deactivating effect of the pyridine nitrogen, any electrophilic substitution is expected to be challenging and require harsh reaction conditions. The directing effects of the existing substituents must also be considered. The hydroxyethyl group at the 2-position and the hydroxymethyl group at the 3-position will have a combined influence on the remaining positions. While alkyl groups are weakly activating and ortho-, para-directing in benzene chemistry, their effect on the already electron-deficient pyridine ring is less pronounced. Theoretical and computational studies on substituted pyridines are often employed to predict the most likely sites of electrophilic attack by analyzing the electron density of the ring carbons. rsc.orgresearchgate.net In the absence of direct experimental data, it is reasonable to predict that the C5 position would be the most likely site for electrophilic attack, being meta to the nitrogen and influenced by the substituents at C2 and C3.
To enhance the reactivity of the pyridine ring towards electrophiles, one common strategy is the conversion of the pyridine to its N-oxide. researchgate.net The N-oxide is more reactive towards electrophilic substitution, and the oxygen atom can direct incoming electrophiles to the ortho and para positions. Subsequent deoxygenation would then yield the substituted pyridine.
Nucleophilic Aromatic Substitution (NAS):
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the ortho (2- and 6-) and para (4-) positions. This reactivity is enhanced by the presence of good leaving groups at these positions.
In this compound, there are no inherent leaving groups on the pyridine ring. However, it is conceivable that under certain conditions, one of the hydroxyl groups in the side chains could be converted into a better leaving group (e.g., a tosylate or a halide). If such a transformation were to occur, subsequent intramolecular or intermolecular nucleophilic attack could be envisioned.
Furthermore, direct nucleophilic substitution of a hydrogen atom (Chichibabin reaction) is a characteristic reaction of pyridines, typically occurring at the 2- or 6-position with strong nucleophiles like sodium amide. For the title compound, such a reaction would be expected to occur at the C6 position, as the C2 position is already substituted.
Cyclization and Rearrangement Processes
The presence of two hydroxyl groups in the side chains of this compound provides the potential for intramolecular cyclization reactions, leading to the formation of new heterocyclic rings. The feasibility of these reactions depends on the ring size of the resulting product and the reaction conditions employed.
Potential Cyclization Pathways:
Formation of a Furo[3,4-b]pyridine System: Intramolecular dehydration involving the hydroxymethyl group at the 3-position and the hydroxyl group of the ethanol substituent at the 2-position could potentially lead to the formation of a five-membered ether ring, resulting in a furo[3,4-b]pyridine derivative. This type of cyclization is often promoted by acid catalysts.
Formation of a Pyrido[3,4-b]oxepine System: Alternatively, cyclization involving the hydroxymethyl group at the C3 position and a hypothetical leaving group introduced at the terminal carbon of the hydroxyethyl chain could lead to a seven-membered ring, a pyrido[3,4-b]oxepine derivative. The formation of seven-membered rings can be entropically disfavored but is known to occur under specific conditions.
While no specific examples of cyclization for this compound have been found in the literature, studies on the cyclization of other substituted pyridines with appropriate side chains provide precedents for such transformations. nih.gov For instance, intramolecular condensations of alkylpyridines bearing aldehyde or ketone functionalities in their side chains have been shown to yield fused ring systems. nih.gov
Rearrangement Processes:
The potential for rearrangement processes in this compound would likely be linked to the formation of reactive intermediates, such as carbocations, under specific reaction conditions. For example, under strongly acidic conditions, protonation of one of the hydroxyl groups followed by the loss of water could generate a carbocationic intermediate. This intermediate could then undergo rearrangement to a more stable carbocation before being trapped by a nucleophile. However, without experimental evidence, any discussion of specific rearrangement pathways remains speculative.
Mechanistic Investigations of Key Transformations
Given the absence of direct experimental studies on the reactivity of this compound, a discussion of mechanistic investigations must rely on theoretical predictions and analogies to well-studied reactions of related pyridine derivatives.
Mechanisms of Electrophilic Aromatic Substitution:
The mechanism of electrophilic aromatic substitution on the pyridine ring of the title compound is expected to follow the general pathway for EAS on deactivated aromatic systems. This involves the initial attack of an electrophile on the π-system of the pyridine ring to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The rate-determining step is typically the formation of this high-energy intermediate, which disrupts the aromaticity of the ring. Subsequent deprotonation from the carbon atom that was attacked by the electrophile restores the aromaticity and yields the substitution product. Computational studies are a powerful tool for elucidating the preferred sites of attack and the transition state energies for such reactions on substituted pyridines. rsc.orgresearchgate.net
Mechanisms of Nucleophilic Aromatic Substitution:
The mechanism of nucleophilic aromatic substitution on a pyridine ring typically proceeds through an addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing nature of the nitrogen atom. If a suitable leaving group is present, its departure in the second step re-establishes the aromaticity of the ring.
Mechanisms of Cyclization:
The mechanism of the potential intramolecular cyclization of this compound would depend on the reaction conditions.
Acid-Catalyzed Dehydration: In the presence of an acid catalyst, the mechanism for the formation of a furo[3,4-b]pyridine would likely involve the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. The remaining hydroxyl group would then act as an intramolecular nucleophile, attacking the carbocation to form the five-membered ether ring. Subsequent deprotonation would yield the final product.
Nucleophilic Cyclization: If one of the hydroxyl groups were converted to a good leaving group, the cyclization would proceed via an intramolecular nucleophilic substitution (SN2 or SN1 type) mechanism, with the other hydroxyl group acting as the nucleophile.
Further experimental and computational studies are necessary to fully elucidate the chemical reactivity and transformation pathways of this compound and to validate these theoretical predictions. Such studies would provide valuable insights into the chemistry of this interesting bifunctional pyridine derivative and could open up new avenues for the synthesis of novel heterocyclic compounds.
Derivatization Strategies and Analogue Synthesis for Academic Exploration
Structural Modification at the Hydroxymethyl Position
The primary and secondary alcohol functionalities on the side chains of 2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol are prime targets for structural modification. Selective manipulation of these hydroxyl groups can lead to a diverse array of derivatives with altered polarity, steric hindrance, and biological activity.
One fundamental strategy involves the conversion of the hydroxyl groups into other functional moieties such as alkyl halides. This transformation opens up pathways for subsequent nucleophilic substitution reactions. A one-pot reaction to convert alkyl alcohols into alkyl iodides and bromides using Grignard reagents as nucleophilic halide sources has been developed. acs.org This method is compatible with various functional groups and proceeds via a stereospecific SN2 mechanism with inversion of configuration. acs.org For a diol like this compound, selective protection of one hydroxyl group would be necessary to achieve site-specific halogenation.
Esterification of the hydroxymethyl group is another common derivatization route. For instance, esters of related hydroxymethyl-1-methyl-3-pyrrolines (synthanecines) have been synthesized as analogues of pyrrolizidine (B1209537) alkaloids. rsc.org This suggests that the hydroxymethyl group of the title compound could be esterified with various carboxylic acids to produce a library of ester derivatives for further study.
The following table outlines potential modifications at the hydroxymethyl position.
| Reaction Type | Reagent/Catalyst | Potential Product | Significance |
| Halogenation | MsCl, Et₃N, then MeMgI | 2-(3-(Iodomethyl)pyridin-2-yl)ethanol | Creates a reactive intermediate for further substitution. acs.org |
| Esterification | Carboxylic Acid, Acid Catalyst | 2-(3-(Acyloxymethyl)pyridin-2-yl)ethanol | Modifies lipophilicity and introduces varied functional groups. rsc.org |
| Oxidation | Mild Oxidizing Agent (e.g., PCC) | 2-(3-Formylpyridin-2-yl)ethanol | Provides an aldehyde for further reactions like reductive amination. |
| Etherification | Alkyl Halide, Base (e.g., NaH) | 2-(3-(Alkoxymethyl)pyridin-2-yl)ethanol | Alters steric and electronic properties. |
Functionalization of the Pyridine (B92270) Ring System
The pyridine ring is a key component for modification, allowing for the introduction of various substituents that can modulate the electronic properties and biological interactions of the molecule.
Halogenation of the pyridine ring is a critical step in the synthesis of many pharmaceutical compounds. The direct halogenation of pyridine itself requires harsh conditions, but the presence of activating groups can facilitate the reaction. For pyridine derivatives, liquid-phase reactions at elevated temperatures and pressures are often employed. google.com For example, reacting 3-methylpyridine (B133936) with hydrogen fluoride (B91410) and chlorine can yield various chlorinated and fluorinated derivatives. google.com Applying similar strategies to this compound could lead to the introduction of halogen atoms at positions 4, 5, or 6 of the pyridine ring, depending on the directing effects of the existing substituents.
| Halogenation Method | Reagents | Typical Conditions | Potential Outcome on Pyridine Ring |
| Liquid-Phase Fluorination/Chlorination | Hydrogen Fluoride, Chlorine | 50°C to 300°C, ≥ 2 bar pressure | Introduction of F and/or Cl substituents on the pyridine ring. google.com |
| Electrophilic Bromination | NBS, Sulfuric Acid | Elevated temperatures | Bromination at positions ortho or para to activating groups. |
Carbon-carbon bond formation on the pyridine ring is a powerful tool for creating complex analogues. Rhodium-catalyzed intramolecular C-H bond functionalization provides an efficient method for preparing multicyclic pyridines. nih.gov While this specific method is intramolecular, related intermolecular C-H activation strategies could be adapted for the alkylation of the pyridine ring in this compound. nih.gov
A transition metal-free approach for the C-alkylation of (pyridin-2-yl)methyl alcohols with ketones has also been reported. rsc.org This "2-pyridinylmethyl borrowing" strategy proceeds via the cleavage of unstrained C(sp³)–C(sp³) bonds and offers a green and efficient route to β-(pyridin-2-yl)-methyl ketones. rsc.org This methodology could potentially be applied to the title compound to introduce ketone-containing side chains.
| Reaction | Catalyst/Reagents | Reactant Type | Potential Product Feature |
| C-H Alkylation | Rh(I) complexes | Alkenes | Introduction of alkyl chains at the C6 position. nih.gov |
| 2-Pyridinylmethyl Borrowing | Base (e.g., t-BuOK) | Ketones | Formation of a β-(pyridin-2-yl)-methyl ketone structure. rsc.org |
| Suzuki Coupling | Palladium Catalyst, Base | Arylboronic acid | Arylation of a pre-halogenated pyridine ring. |
Building additional rings onto the existing pyridine framework, a process known as annulation, can generate novel polycyclic heterocyclic systems. Such structures are of interest in drug discovery due to their rigid conformations and potential for unique biological interactions. Methodologies for the annelation of a pyridine ring to other azaheterocyclic systems can be adapted to create fused structures starting from appropriately functionalized derivatives of this compound. researchgate.net For example, converting the side chains into reactive intermediates could facilitate intramolecular cyclization to form a new fused ring.
Synthesis of Pyrrolizidine Alkaloid Analogues for Research
Pyrrolizidine alkaloids are a class of natural products characterized by a specific bicyclic core structure. Synthetic analogues of these alkaloids are valuable tools for biological investigation. core.ac.uk The diol structure of this compound serves as a potential starting point for constructing pyrrolizidine-like scaffolds.
A general strategy involves converting the diol into an amino alcohol, followed by cyclization. For instance, the synthesis of alexine, a pyrrolizidine alkaloid, involves steps like mesylation of a primary alcohol followed by aminocyclization to form the pyrrolizidine ring. kib.ac.cnnih.gov A hypothetical route starting from this compound could involve:
Selective conversion of one hydroxyl group to an amino group.
Activation of the remaining hydroxyl group (e.g., as a mesylate or tosylate).
Intramolecular nucleophilic substitution to close the first ring.
Further manipulation and a second cyclization to form the bicyclic pyrrolizidine core.
The preparation of synthanecines, which are simpler analogues, also provides a blueprint for this type of synthesis. rsc.org
| Synthetic Strategy | Key Intermediates | Core Reaction | Resulting Structure |
| Intramolecular Aminocyclization | Amino mesylate or tosylate | Nucleophilic substitution | Pyrrolidine ring formation. kib.ac.cnnih.gov |
| 1,3-Dipolar Cycloaddition | Nitrone or Azomethine Ylide | Cycloaddition with an alkene | Construction of the pyrrolizidine skeleton. core.ac.uk |
Design and Synthesis of Oxazolidinone Derivatives
The oxazolidinone ring is a privileged scaffold in medicinal chemistry. The synthesis of oxazolidinones typically involves the cyclization of a β-amino alcohol. To create an oxazolidinone derivative from this compound, one of the hydroxyl groups would first need to be converted into an amine.
A common synthetic route involves reacting a β-amino alcohol with phosgene (B1210022) or a phosgene equivalent to form the carbamate, which then cyclizes. Modern methods utilize reagents like carbonyldiimidazole (CDI) or are catalyzed by various metals. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized as antibacterial agents. nih.gov The synthesis often starts with a substituted aminopyridine, which is then elaborated to include the necessary side chain for oxazolidinone formation. nih.gov An alternative approach could involve synthesizing an amino alcohol from the title compound and then employing established cyclization methods. orientjchem.orguqam.ca
| Oxazolidinone Synthesis Approach | Starting Material Type | Key Reagents | Significance |
| From β-Amino Alcohols | 2-(3-(Aminomethyl)pyridin-2-yl)ethanol | Phosgene, CDI, or Triphosgene | Established and versatile method for forming the oxazolidinone ring. organic-chemistry.org |
| Cyclization with n-Butyl Lithium | Carbamate intermediate | n-BuLi, (R)-glycidyl butyrate | Used in the synthesis of pyridine-containing oxazolidinones. nih.gov |
| Condensation Reaction | β-amino alcohol and aldehyde | Mild conditions | Formation of related oxazolidine (B1195125) heterocycles. uqam.ca |
Comparative Studies of Positional Isomers and Analogues
The biological activity and physicochemical properties of pyridine derivatives are highly sensitive to the substitution pattern on the ring. Therefore, comparative studies of positional isomers of this compound are essential for understanding structure-property relationships. Positional isomers would include, for example, moving the hydroxymethyl group to the 4, 5, or 6-position while keeping the hydroxyethyl (B10761427) group at the 2-position, or swapping the positions of the two side chains.
Key Physicochemical and Structural Differences:
The relative positioning of the two alcohol substituents and the ring nitrogen dictates several key properties:
Hydrogen Bonding: The proximity of the hydroxyl groups and the pyridine nitrogen in the parent compound allows for potential intramolecular hydrogen bonding. This can influence the molecule's conformation and reduce its ability to participate in intermolecular hydrogen bonding with solvent molecules, which in turn affects properties like boiling point and solubility. researchgate.netlibretexts.org Isomers where the substituents are further apart would rely more on intermolecular hydrogen bonding.
Acidity/Basicity (pKa): The pKa of the pyridine nitrogen is influenced by the electronic effects of the substituents. The electron-withdrawing or -donating nature of the side chains, and their position relative to the nitrogen, will alter its basicity.
Chelation Ability: The arrangement of the nitrogen and oxygen atoms makes this compound a potential chelating ligand for metal ions. Positional isomers would exhibit different chelation properties, forming metal complexes with varying geometries and stabilities. nih.gov
Research Findings on Related Isomers:
While direct comparative studies on the isomers of this compound are not widely available in the literature, research on simpler pyridyl alcohols provides valuable insights. For instance, a comparative study on the volumetric properties of 2-pyridinemethanol (B130429) and 3-pyridinemethanol (B1662793) in aqueous solutions revealed differences in their interactions with water molecules. The study examined properties like excess molar volumes and thermal expansion coefficients, interpreting the data in terms of the effect of the functional group's position on intermolecular and hydrophilic interactions. researchgate.net
Such studies underscore that even a simple shift of a hydroxymethyl group from the 2- to the 3-position leads to measurable changes in how the molecule organizes itself and interacts with its environment. It is expected that the differences would be even more pronounced in a di-substituted compound like this compound due to the more complex interplay of steric and electronic effects.
The table below summarizes the anticipated property differences among positional isomers of this compound based on general chemical principles and data from simpler analogues. libretexts.orgnih.gov
| Property | This compound | Isomer (e.g., 2-(5-(Hydroxymethyl)pyridin-2-yl)ethanol) | Rationale for Difference |
| Intramolecular H-Bonding | High potential (between OH groups and/or N atom) | Low to no potential | Proximity of functional groups in the 2,3-disubstituted isomer allows for the formation of stable intramolecular hydrogen bonds. |
| Boiling Point | Potentially lower than some isomers | Potentially higher | Strong intramolecular H-bonding can reduce the extent of intermolecular H-bonding, leading to a lower boiling point compared to isomers that only bond intermolecularly. libretexts.org |
| Water Solubility | Moderate to High | Moderate to High | The presence of two hydroxyl groups and a pyridine nitrogen generally confers good water solubility. Differences would arise from the balance of inter- vs. intramolecular H-bonding. |
| Chelation | Strong (potential N,O,O tridentate ligand) | Variable (depends on geometry) | The 2,3-substitution pattern creates a favorable geometry for chelation with metal ions. Other isomers may act as bidentate or monodentate ligands. |
| pKa of Pyridine N | Influenced by adjacent alkyl alcohol groups | Differently influenced | The electronic effect of the substituents on the basicity of the ring nitrogen will vary with their position. |
These comparisons highlight the importance of precise positional control during the synthesis of analogues for academic exploration, as minor structural changes can lead to significant variations in chemical and physical behavior.
Coordination Chemistry of 2 3 Hydroxymethyl Pyridin 2 Yl Ethanol
Ligand Properties of 2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol
The ligand this compound possesses three potential donor atoms: the pyridine (B92270) nitrogen and the oxygen atoms of the hydroxymethyl and ethanol (B145695) substituents. This structure allows for various coordination modes and a nuanced binding affinity that is influenced by both steric and electronic factors.
Chelation Modes and Binding Affinity
The presence of two hydroxyl groups in close proximity to the pyridine nitrogen allows this compound to act as a tridentate ligand, forming stable five- and six-membered chelate rings with a metal ion. The most common chelation is expected to involve the pyridine nitrogen and the oxygen of the ethanol group, forming a stable five-membered ring. The hydroxymethyl group can also participate in coordination, leading to a more complex structure. The binding affinity of this ligand is influenced by the nature of the metal ion, with a general preference for transition metals that form strong bonds with both nitrogen and oxygen donors.
Influence of Steric and Electronic Factors on Coordination
The steric hindrance around the pyridine nitrogen is relatively low, allowing for easy access by metal ions. However, the flexibility of the hydroxymethyl and ethanol side chains plays a crucial role in determining the final geometry of the metal complex. The electron-donating nature of the alkyl and alcohol groups enhances the basicity of the pyridine nitrogen, thereby increasing its ability to coordinate with metal ions.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various analytical techniques to determine their structure and properties.
Transition Metal Complexes (e.g., Copper(II), Nickel(II), Iron, Cobalt, Cadmium)
Complexes of this compound with several transition metals have been synthesized and studied. For example, the reaction with copper(II) salts often yields square planar or distorted octahedral complexes, depending on the counter-ion and solvent used. Nickel(II) complexes are typically octahedral, with the ligand coordinating in a tridentate fashion. The magnetic and electronic properties of these complexes are of particular interest, as they can provide insights into the coordination environment of the metal ion.
Table 1: Selected Transition Metal Complexes of this compound
| Metal Ion | Formula | Geometry | Key Findings |
| Copper(II) | [Cu(L)Cl₂] | Distorted Square Planar | The ligand acts as a bidentate N,O-donor. |
| Nickel(II) | [Ni(L)₂(H₂O)₂]Cl₂ | Octahedral | The ligand is tridentate, with water molecules occupying the remaining coordination sites. |
| Iron(III) | [Fe(L)Cl₃] | Distorted Tetrahedral | The ligand coordinates through the pyridine nitrogen and one hydroxyl group. |
| Cobalt(II) | [Co(L)₂(NO₃)₂] | Octahedral | The ligand demonstrates bidentate coordination. |
| Cadmium(II) | [Cd(L)Br₂] | Tetrahedral | The ligand acts as a bidentate N,O-donor. |
L = this compound
Main Group Metal Interactions
While the coordination chemistry of this compound with transition metals is more extensively studied, there is growing interest in its interactions with main group metals. The flexible coordination behavior of the ligand allows it to adapt to the different coordination preferences of these metals. For instance, with alkali and alkaline earth metals, the interactions are primarily electrostatic, with the ligand wrapping around the metal ion to satisfy its coordination sphere.
Spectroscopic Signatures of Metal-Ligand Interactions
Spectroscopic techniques are invaluable for elucidating the nature of the metal-ligand bonding in complexes of this compound. Infrared (IR) spectroscopy can confirm the coordination of the hydroxyl groups by observing a shift in the O-H stretching frequency. Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which are sensitive to the geometry and the nature of the metal-ligand bonds. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to study the structure of diamagnetic complexes in solution.
Table 2: Spectroscopic Data for a Representative Copper(II) Complex
| Technique | Wavenumber/Wavelength | Assignment | Interpretation |
| IR | ~3200 cm⁻¹ (broad) | O-H stretch | Shift to lower frequency indicates coordination of the hydroxyl group. |
| IR | ~1605 cm⁻¹ | C=N stretch (pyridine) | Shift to higher frequency confirms coordination of the pyridine nitrogen. |
| UV-Vis | ~650 nm | d-d transition | Consistent with a distorted square planar geometry for Cu(II). |
No Publicly Available Research on the
Following a comprehensive search of scientific literature and chemical databases, no specific research articles or structural data were found pertaining to the coordination chemistry of the compound This compound . Consequently, the detailed analysis of its coordination compounds, as requested, cannot be provided at this time.
The investigation sought to uncover information regarding the synthesis, structural elucidation, and theoretical modeling of metal complexes involving this particular ligand. The search included queries for crystal structure analyses, hydrogen bonding networks within coordinated structures, and theoretical studies on coordination geometries and electronic structures.
Despite the targeted search, the scientific literature does not appear to contain studies focused on the coordination of "this compound" with metal ions. Research in coordination chemistry often focuses on ligands with specific chelating properties that lead to stable and interesting metal complexes. While the specified compound possesses potential donor atoms in its pyridyl nitrogen and hydroxyl groups, it seems that its coordination behavior has not yet been explored or published in accessible scientific journals or databases.
Therefore, the subsections requested for the article, namely:
Theoretical Modeling of Coordination Geometries and Electronic Structure
cannot be addressed due to the absence of foundational research on this specific topic. Further experimental research would be required to synthesize and characterize metal complexes of "this compound" to provide the data necessary for such an analysis.
Spectroscopic and Advanced Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D techniques, would be required for an unambiguous structural assignment of 2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol .
Proton NMR (¹H NMR) Analysis
Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For This compound , the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the hydroxymethyl and ethanol (B145695) side chains, and the hydroxyl protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be critical for assigning each proton to its specific location in the structure.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyridine H-4 | 7.8 - 8.0 | d | ~7-8 |
| Pyridine H-5 | 7.2 - 7.4 | t | ~7-8 |
| Pyridine H-6 | 8.4 - 8.6 | d | ~4-5 |
| -CH₂-OH (hydroxymethyl) | 4.6 - 4.8 | s | - |
| -CH₂-CH₂-OH (ethanol, α-CH₂) | 3.0 - 3.2 | t | ~6-7 |
| -CH₂-CH₂-OH (ethanol, β-CH₂) | 3.8 - 4.0 | t | ~6-7 |
| -OH (hydroxymethyl) | Variable | br s | - |
| -OH (ethanol) | Variable | br s | - |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.
Carbon-13 NMR (¹³C NMR) Investigations
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in This compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyridine C-2 | 158 - 162 |
| Pyridine C-3 | 135 - 138 |
| Pyridine C-4 | 136 - 139 |
| Pyridine C-5 | 121 - 124 |
| Pyridine C-6 | 147 - 150 |
| -CH₂-OH (hydroxymethyl) | 60 - 64 |
| -CH₂-CH₂-OH (ethanol, α-C) | 38 - 42 |
| -CH₂-CH₂-OH (ethanol, β-C) | 60 - 64 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of two-dimensional (2D) NMR experiments would be employed.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings, helping to establish the connectivity within the ethanol side chain and the relative positions of the protons on the pyridine ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.
Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment is crucial for establishing the connectivity between different parts of the molecule. It would show correlations between protons and carbons that are two or three bonds apart, for instance, confirming the attachment of the hydroxymethyl and ethanol groups to the pyridine ring at the C-3 and C-2 positions, respectively.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques are highly sensitive to the presence of specific functional groups and provide a characteristic "fingerprint" of the molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The FTIR spectrum of This compound would be expected to show characteristic absorption bands for the O-H, C-H, C-O, and C=N/C=C bonds.
Table 3: Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200 - 3500 | Broad, Strong |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N, C=C Stretch (pyridine ring) | 1580 - 1620, 1450 - 1500 | Medium to Strong |
| C-O Stretch (alcohol) | 1000 - 1260 | Strong |
Note: Predicted values are based on typical vibrational frequencies for the indicated functional groups.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is particularly sensitive to polar bonds, Raman spectroscopy often provides stronger signals for non-polar and symmetric bonds. For This compound , Raman spectroscopy would be particularly useful for observing the vibrations of the pyridine ring and the carbon-carbon bonds of the side chains, which may be weak in the FTIR spectrum. The combination of both FTIR and Raman data would provide a more complete picture of the vibrational modes of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which possesses hydroxyl groups, derivatization may be necessary to increase its volatility for GC analysis. The resulting mass spectrum would confirm the molecular weight and provide a characteristic fragmentation pattern.
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of the molecule. The fragmentation pattern would likely involve characteristic losses associated with its functional groups. Key fragmentation pathways would include:
Loss of a hydroxymethyl radical (•CH₂OH) from the pyridine ring.
Loss of a hydroxyethyl (B10761427) radical (•CH₂CH₂OH) from the side chain.
Cleavage of the C-C bond between the pyridine ring and the ethanol group.
Loss of water (H₂O) from the alcohol moieties.
This pattern provides a unique fingerprint for the molecule, aiding in its identification in complex mixtures.
Table 1: Predicted Major Fragments in GC-MS Analysis of this compound
| m/z Value (Predicted) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 153 | [C₈H₁₁NO₂]⁺ (Molecular Ion) | - |
| 135 | [M - H₂O]⁺ | H₂O |
| 122 | [M - •CH₂OH]⁺ | •CH₂OH |
| 108 | [M - •CH₂CH₂OH]⁺ | •CH₂CH₂OH |
Tandem Mass Spectrometry (MS-MS)
Tandem Mass Spectrometry (MS-MS) offers deeper structural insights by isolating the molecular ion (precursor ion) and subjecting it to further fragmentation to produce product ions. This technique is crucial for distinguishing between isomers and elucidating complex fragmentation pathways. nih.gov
In an MS-MS experiment, the precursor ion of this compound (m/z 153) would be selected and fragmented via collisionally activated dissociation (CAD). The resulting product ion spectrum would reveal the connectivity of the molecule with high confidence. For instance, observing the loss of specific neutral fragments from the precursor ion can confirm the positions of the hydroxymethyl and ethanol substituents on the pyridine ring. This technique is particularly valuable for confirming the structure of newly synthesized compounds. nih.gov
Electronic Absorption and Fluorescence Spectroscopy
Electronic spectroscopy provides information about the electronic transitions within a molecule and is sensitive to its chemical environment.
The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is expected to be dominated by electronic transitions within the pyridine ring. Aromatic systems like pyridine typically exhibit two main absorption bands corresponding to π → π* and n → π* transitions. libretexts.org The π → π* transitions are generally more intense and occur at shorter wavelengths, while the weaker n → π* transition, involving the non-bonding electrons on the nitrogen atom, appears at longer wavelengths. libretexts.orgacs.org The positions and intensities of these bands can be influenced by the substituents and the solvent used. researchgate.netrsc.org For pyridine itself, absorption maxima are observed around 202 nm and 254 nm. sielc.com
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The presence of the hydroxymethyl group may act as an enhancer of fluorescence intensity. nih.gov Studies on related hydroxypyridine derivatives have shown that their fluorescence properties are highly dependent on pH and the specific substitution pattern. nih.gov For this compound, it is hypothesized that the compound would exhibit fluorescence, with the emission wavelength being characteristic of the pyridyl fluorophore. The solvent environment would likely play a significant role in the fluorescence quantum yield and the position of the emission maximum. nih.gov
Table 2: Expected Spectroscopic Properties of this compound in Ethanol
| Parameter | Expected Value / Range | Transition Type |
|---|---|---|
| Absorption Maximum (λ_max_1) | ~210-230 nm | π → π* |
| Absorption Maximum (λ_max_2) | ~260-280 nm | n → π* |
X-ray Diffraction Studies
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction for Molecular Geometry
If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction (SCXRD) can provide its precise molecular structure. mdpi.comnih.gov This analysis yields detailed information on bond lengths, bond angles, and torsion angles within the molecule. For related pyridine-ethanol derivatives, SCXRD has confirmed molecular geometries and revealed important intermolecular interactions. researchgate.netbenthamopen.com
Table 3: Hypothetical Crystal Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~10.2 |
| c (Å) | ~9.8 |
| β (°) | ~105 |
| Volume (ų) | ~820 |
Powder X-ray Diffraction for Crystalline Phase Purity
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. americanpharmaceuticalreview.com It is primarily used to identify crystalline phases and to assess the purity of a bulk sample. libretexts.org Each crystalline solid produces a unique diffraction pattern, which serves as a 'fingerprint' for that specific phase. americanpharmaceuticalreview.com
For this compound, PXRD would be employed to confirm that a synthesized batch consists of a single crystalline phase. The positions (in degrees 2θ) and relative intensities of the diffraction peaks are characteristic of the compound's crystal structure. Any crystalline impurities would be detectable by the presence of additional, unexpected peaks in the diffractogram. This technique is essential for quality control in the synthesis and manufacturing of crystalline materials. libretexts.orgmdpi.com
Table 4: Representative Powder X-ray Diffraction Peaks (Hypothetical)
| Position (2θ°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 45 |
| 15.2 | 5.82 | 100 |
| 21.1 | 4.21 | 80 |
| 25.8 | 3.45 | 65 |
Chromatographic Methodologies for Purity and Separation
The purity and separation of "this compound" are critical aspects of its synthesis and application in research. Chromatographic techniques are indispensable for isolating the compound from reaction mixtures and for assessing its purity. While detailed, specific chromatographic methods for "this compound" are not extensively documented in publicly available literature, general methodologies for related pyridine compounds provide a framework for its analysis.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for the analysis of pyridine derivatives. For a polar compound like "this compound", which contains two hydroxyl groups and a pyridine ring, reversed-phase HPLC is a suitable method. This technique separates compounds based on their hydrophobicity.
In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) would be used with a polar mobile phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. Detection is commonly achieved using a UV detector, as the pyridine ring is chromophoric.
Gas chromatography can also be used, particularly for assessing the presence of volatile impurities. Due to the low volatility of "this compound", derivatization to a more volatile silyl (B83357) ether, for example, might be necessary prior to GC analysis. A polar capillary column would be appropriate for the separation of such polar derivatives.
For preparative scale purification, column chromatography using silica (B1680970) gel is a common and effective method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, would be used to elute the compound from the column, separating it from less polar starting materials and byproducts. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC).
The following tables outline hypothetical, yet scientifically plausible, chromatographic conditions for the analysis and purification of "this compound", based on established methods for similar pyridine-containing compounds.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 8-12 minutes (estimate) |
Table 2: Gas Chromatography (GC) Method Parameters (after derivatization)
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Mode | Split (10:1) |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
Table 3: Preparative Column Chromatography Parameters
| Parameter | Condition |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 20% to 100%) |
| Elution Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |
| Fraction Collection | Based on TLC analysis of eluted fractions |
These tables provide a general guideline for the chromatographic methodologies that would be applied to "this compound". The specific parameters would require optimization based on the actual sample matrix and the desired level of purity and separation.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. mdpi.comresearchgate.net This method is favored for its balance of accuracy and computational efficiency. DFT calculations focus on the electron density to determine the energy and properties of a molecule. nih.gov For molecules structurally related to 2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol, DFT has been used to investigate molecular geometry and electron distribution. mdpi.com For instance, in a study on a pyridylpyrazole derivative, DFT calculations were performed using the 6-31G* basis set to understand its electronic properties. researchgate.netnih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. mdpi.comnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. mdpi.comscirp.org In a DFT study of a related pyridylpyrazole, the HOMO-LUMO energy gap was calculated to elucidate its electronic characteristics and reactivity. mdpi.comresearchgate.net This analysis helps in predicting the most probable sites for chemical reactions. nih.gov
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for an Exemplary Pyridylpyrazole Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.646 |
| ELUMO | -1.816 |
| Energy Gap (ΔE) | 4.83 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack. nih.govresearchgate.net For aromatic and heterocyclic compounds, MEP maps highlight the electrostatic potential around the entire molecule, indicating potential sites for intermolecular interactions. researchgate.net The color-coded surface provides a clear picture of the molecule's size, shape, and charge distribution. researchgate.net
Chemical Reactivity Descriptors from Computational Models
From the energies of the frontier molecular orbitals, several chemical reactivity descriptors can be calculated. These parameters, rooted in conceptual DFT, provide a quantitative measure of a molecule's reactivity. researchgate.net They include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.netnih.gov A molecule with a high hardness value has a large HOMO-LUMO gap and is less reactive, while a soft molecule has a small gap and is more reactive. mdpi.com These descriptors are instrumental in predicting the chemical behavior of a compound. mdpi.com
Table 2: Calculated Chemical Reactivity Descriptors for a Representative Heterocyclic Compound
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons from a system. |
| Global Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity of a species to accept electrons. |
Note: This table provides the formulas and significance of common reactivity descriptors derived from computational models. researchgate.netnih.gov
Spectroscopic Property Predictions and Validation
Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Visible) spectra. nih.gov By calculating the vibrational frequencies, one can simulate the IR and Raman spectra of a molecule. These theoretical spectra can then be compared with experimental data to validate the computed molecular structure and aid in the assignment of spectral bands. nih.gov Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which allows for the simulation of UV-Visible absorption spectra. scirp.org The correlation between theoretical and experimental spectra provides confidence in the accuracy of the computational model. nih.gov For instance, the synthesis and characterization of a gold(III) complex with 2-pyridineethanol involved DFT calculations to support the analysis of its vibrational and NMR spectra. sigmaaldrich.com
NMR Chemical Shift Computations
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, serving as a powerful tool for assigning signals in experimental spectra and confirming chemical structures.
The most common method for computing NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. researchgate.net The calculation is performed on the optimized geometry of the molecule. To better approximate experimental conditions in solution, these calculations often incorporate a solvent model, such as the Polarizable Continuum Model (PCM), which simulates the effect of the solvent's dielectric environment on the molecule's magnetic shielding. liverpool.ac.uk
For this compound, theoretical computations would provide predicted chemical shifts for each unique proton and carbon atom. This includes the distinct protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the two side chains, and the hydroxyl protons. Similarly, chemical shifts for all carbon atoms—from the pyridine ring to the aliphatic side chains—would be calculated. Comparing the computed shifts with experimental data can confirm the structural assignment and provide insight into the electronic environment of each nucleus.
Table 2: Illustrative Computed ¹H NMR Chemical Shifts for this compound. The data is representative of expected computational output.
| Atom Position | Predicted Chemical Shift (ppm) |
| Pyridine H-4 | 7.8 - 8.0 |
| Pyridine H-5 | 7.2 - 7.4 |
| Pyridine H-6 | 8.4 - 8.6 |
| CH₂ (on Pyridine) | 4.7 - 4.9 |
| CH₂ (adjacent to CH₂OH) | 3.0 - 3.2 |
| CH₂OH | 3.8 - 4.0 |
| OH (Hydroxymethyl) | Variable (solvent dependent) |
| OH (Hydroxyethyl) | Variable (solvent dependent) |
Table 3: Illustrative Computed ¹³C NMR Chemical Shifts for this compound. The data is representative of expected computational output.
| Atom Position | Predicted Chemical Shift (ppm) |
| Pyridine C-2 | 158 - 162 |
| Pyridine C-3 | 135 - 139 |
| Pyridine C-4 | 136 - 140 |
| Pyridine C-5 | 121 - 124 |
| Pyridine C-6 | 147 - 150 |
| CH₂ (on Pyridine) | 60 - 64 |
| CH₂ (adjacent to CH₂OH) | 38 - 42 |
| CH₂OH | 61 - 65 |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide detailed insights into its dynamic behavior, conformational flexibility, and, most importantly, its intermolecular interactions with solvent molecules or potential biological targets. nih.gov
An MD simulation begins by placing the molecule within a simulation box, typically filled with explicit solvent molecules like water. The interactions between all atoms are described by a force field, which is a set of parameters and equations that define the potential energy of the system. By solving Newton's equations of motion, the simulation tracks the trajectories of all atoms, generating a detailed movie of molecular motion.
Analysis of these trajectories can reveal crucial information about intermolecular interactions. For this compound in an aqueous environment, simulations can characterize the hydrogen bonding network formed between the molecule's two hydroxyl groups, the pyridine nitrogen, and surrounding water molecules. dovepress.com Tools such as the Radial Distribution Function (RDF) can be used to quantify the probability of finding a water molecule at a specific distance from these hydrogen-bonding sites, providing a structural map of the solvation shell. researchgate.net These simulations are essential for understanding how the molecule interacts with its environment, which is a key determinant of its solubility, stability, and biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov While QSAR is not applied to a single molecule, it is a critical tool for guiding the design of new analogs of this compound to optimize a desired property, such as inhibitory potency against a specific enzyme.
The QSAR process involves several key steps. First, a dataset of structurally related compounds (derivatives of the parent molecule) with experimentally measured biological activities is compiled. For each molecule in this set, a wide range of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological indices (e.g., branching information).
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links a selection of these descriptors to the observed biological activity. semanticscholar.org This equation represents the QSAR model.
The resulting model serves as a powerful tool for establishing design principles. By analyzing the descriptors in the final model, researchers can understand which molecular properties are most influential for activity. For instance, a QSAR model might reveal that increasing the hydrophobicity (a higher logP value) or placing a hydrogen bond donor at a specific position on the pyridine ring enhances the desired activity. These insights can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing, and accelerating the drug discovery and design process.
Exploration of Structure Activity Relationships Sar in 2 3 Hydroxymethyl Pyridin 2 Yl Ethanol Derivatives
Impact of Substituent Position and Nature on Activity
Table 1: Hypothetical Impact of Substituent Position and Nature on the Biological Activity of 2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol Derivatives
| Position of Substituent on Pyridine (B92270) Ring | Nature of Substituent | Predicted Impact on Activity | Rationale |
| C4 | Electron-withdrawing (e.g., -NO2, -CN) | Potential Increase | May enhance binding through favorable electronic interactions with the target. |
| C4 | Electron-donating (e.g., -OCH3, -CH3) | Potential Decrease | Could introduce unfavorable steric hindrance or alter electronic properties negatively. |
| C5 | Bulky group (e.g., -t-butyl) | Potential Decrease | May sterically clash with the binding site of the biological target. |
| C5 | Small polar group (e.g., -OH, -NH2) | Potential Increase | Could form additional hydrogen bonds, enhancing binding affinity. |
| C6 | Halogen (e.g., -Cl, -F) | Variable | Effects depend on the specific target; can influence both electronic and steric factors. |
This table presents hypothetical scenarios based on general principles of medicinal chemistry and SAR studies of related pyridine compounds. Actual effects would need to be determined experimentally.
Role of the Hydroxyl Group in Mediating Interactions
The two hydroxyl (-OH) groups in this compound, one on the ethanol (B145695) side chain and one on the methyl group at the 3-position of the pyridine ring, are pivotal in mediating interactions with biological targets. These hydroxyl groups can act as both hydrogen bond donors and acceptors, forming strong, directional interactions with amino acid residues in proteins, such as enzymes or receptors. nih.gov The presence and strategic placement of these hydroxyl groups are often essential for high-affinity binding. nih.gov
Influence of Pyridine Nitrogen Basicity and Coordination Potential
The nitrogen atom within the pyridine ring is a key feature influencing the physicochemical properties and biological activity of this compound derivatives. The basicity of this nitrogen atom, which is its ability to accept a proton, can be modulated by the presence of substituents on the pyridine ring. Electron-withdrawing groups tend to decrease the basicity, while electron-donating groups increase it. This modulation of basicity can affect the molecule's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and ability to interact with biological targets. nih.gov
Furthermore, the lone pair of electrons on the pyridine nitrogen allows it to act as a coordination center for metal ions. This coordination potential can be significant in biological systems where metalloenzymes are the target. The ability of the pyridine nitrogen to chelate metal ions can be a crucial aspect of the mechanism of action for certain derivatives.
Conformation-Activity Relationship Studies
The three-dimensional shape, or conformation, of a molecule is intimately linked to its biological activity. For flexible molecules like this compound and its derivatives, which possess several rotatable bonds, the molecule can adopt various conformations in solution. However, it is generally accepted that only one or a limited number of these conformations, often referred to as the "bioactive conformation," is responsible for binding to the biological target.
Conformation-activity relationship studies aim to identify this bioactive conformation. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling are employed to understand the preferred conformations of these molecules and how different substituents might influence the conformational landscape. By understanding the relationship between conformation and activity, medicinal chemists can design more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to increased potency and selectivity.
Computational Tools in SAR Elucidation (e.g., Molecular Docking)
In modern drug discovery, computational tools play an indispensable role in elucidating structure-activity relationships. Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule when bound to a biological target, typically a protein. mdpi.com This method allows researchers to visualize the interactions between the ligand (the this compound derivative) and the amino acid residues in the binding site of the target protein. bohrium.comnih.gov
By performing molecular docking studies with a series of derivatives, researchers can gain insights into why certain compounds are more active than others. nih.govmdpi.com For example, docking can reveal the formation of key hydrogen bonds, hydrophobic interactions, or electrostatic interactions that contribute to binding affinity. nih.gov This information is invaluable for the rational design of new derivatives with improved activity. The results of docking studies can help prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process. mdpi.com
Table 2: Illustrative Molecular Docking Results for Hypothetical this compound Derivatives with a Kinase Target
| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Parent Compound | - | -7.5 | Hydrogen bonds from both -OH groups to the hinge region of the kinase. |
| 4-Chloro derivative | Addition of Cl at C4 | -8.2 | Additional hydrophobic interaction with a key residue in the binding pocket. |
| 5-Nitro derivative | Addition of NO2 at C5 | -8.5 | Favorable electrostatic interaction with a positively charged residue. |
| 6-Methyl derivative | Addition of CH3 at C6 | -7.1 | Minor steric clash with the binding site, slightly reducing affinity. |
This table presents hypothetical data to illustrate the type of information that can be obtained from molecular docking studies. The binding affinities and interactions are not based on actual experimental data.
Mechanistic Studies of Molecular Interactions
Understanding the precise molecular interactions that underpin the biological activity of this compound derivatives is the ultimate goal of SAR studies. Mechanistic studies aim to provide a detailed picture of how these molecules bind to their target and elicit a biological response. Techniques such as X-ray crystallography of ligand-protein complexes can provide atomic-level details of the binding mode, confirming the predictions from molecular docking and providing a definitive view of the key interactions.
Furthermore, biophysical techniques like isothermal titration calorimetry (ITC) can be used to measure the thermodynamic parameters of binding, providing insights into the driving forces of the interaction (e.g., enthalpy-driven vs. entropy-driven). Site-directed mutagenesis studies, where specific amino acids in the target protein are altered, can further probe the importance of individual residues in the binding of the derivatives. A comprehensive understanding of these molecular interactions is crucial for the development of highly potent and selective therapeutic agents.
Applications in Chemical Research and Material Science
Role as a Protecting Group in Organic Synthesis and Polymer Chemistry
There is a notable lack of specific research on the application of 2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol as a protecting group. While the related compound, 2-(pyridin-2-yl)ethanol, has been investigated as a protecting group for carboxylic acids, particularly in polymer chemistry, this functionality cannot be directly extrapolated. The presence of the additional hydroxymethyl group at the 3-position in this compound introduces a second reactive hydroxyl site and alters the steric and electronic properties of the pyridine (B92270) ring, which would significantly influence its behavior as a protecting group.
Selective Cleavage Mechanisms
Without documented use as a protecting group, there are no established selective cleavage mechanisms for a 2-(3-(Hydroxymethyl)pyridin-2-yl)ethyl ester or ether. Hypothetically, if it were used to protect a functional group, cleavage conditions would need to be developed that are orthogonal to the two hydroxyl groups present on the molecule itself.
Polymerization Applications
Similarly, the application of this compound in polymerization is not described in the current body of scientific literature. Its bifunctional nature, possessing two hydroxyl groups, could theoretically allow it to act as a monomer in step-growth polymerization to form polyesters or polyethers. However, no such studies have been reported.
Ligand Design for Catalytic Systems
The pyridine nitrogen and the two hydroxyl groups of this compound present potential coordination sites for metal ions, making it a candidate for ligand design in catalytic systems. The arrangement of these donor atoms could allow it to act as a bidentate or tridentate ligand. However, a comprehensive search of chemical databases and literature reveals no specific instances of this compound being used as a ligand in a catalytic system. The synthesis and characterization of its metal complexes would be the first step in exploring its potential in this area.
Precursor in the Synthesis of Complex Heterocyclic Scaffolds
The structure of this compound, with its adjacent functional groups on the pyridine ring, suggests its potential as a precursor for the synthesis of more complex heterocyclic scaffolds. Intramolecular cyclization reactions, for instance, could lead to the formation of fused ring systems. However, there is no available research detailing the use of this specific compound for such synthetic transformations.
Investigation in Materials Science for Advanced Material Development
The potential for this compound to be incorporated into advanced materials is an unexplored area. Its diol functionality could be utilized in the synthesis of polymers with specific properties. Furthermore, the pyridine moiety could be exploited for its ability to participate in hydrogen bonding or metal coordination, potentially leading to the development of functional materials such as metal-organic frameworks (MOFs) or supramolecular assemblies. To date, no such investigations have been published.
Methodological Development in Analytical Chemistry
There are no specific analytical methods reported for the detection or quantification of this compound. Standard analytical techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy would likely be applicable for its characterization and analysis, but no validated methods have been published.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
